molecular formula C6H5ClN2O2 B048047 6-Chloro-2-methyl-3-nitropyridine CAS No. 22280-60-0

6-Chloro-2-methyl-3-nitropyridine

Cat. No. B048047
CAS RN: 22280-60-0
M. Wt: 172.57 g/mol
InChI Key: GHSRMSJVYMITDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related nitropyridine compounds involves multi-step processes including substitution, nitration, ammoniation, and oxidation. For instance, 2-amino-3-nitropyridine-6-methoxy was synthesized from 2,6-Dichloropyridine through these steps, achieving a 60.6% overall yield (Fan Kai-qi, 2009).

Molecular Structure Analysis

  • X-ray diffraction has been used to determine the structure of similar compounds. For example, the structure of 3-methylpyridine with 2,6-dichloro-4-nitrophenol was determined, revealing short N-H⋯O hydrogen bridges, indicating a strong interaction between the nitrogen and oxygen atoms (I. Majerz et al., 1993).

Chemical Reactions and Properties

  • Chemical reactions of nitropyridine derivatives often involve nucleophilic substitutions and transformations, as demonstrated in studies on electron-deficient pyridone derivatives (Y. Tohda et al., 1990).

Physical Properties Analysis

  • The physical properties of related nitropyridine compounds have been examined using various spectroscopic techniques. For example, vibrational spectroscopic studies have been conducted on 3-hydroxy-6-methyl-2-nitropyridine to investigate its molecular stability and bond strength (M. Karnan et al., 2012).

Chemical Properties Analysis

  • The chemical properties of nitropyridines are often characterized by their reactivity and electronic structure. Studies involving density functional theory (DFT) calculations, such as the one on 2-chloro-4-methyl-3-nitropyridine, provide insights into their electronic properties and reactivity (V. Arjunan et al., 2012).

Scientific Research Applications

  • Novel Synthesis Methods : A study describes a novel synthesis method for a compound related to 6-Chloro-2-methyl-3-nitropyridine, which results in unique optical properties and structural features (Jukić, Cetina, Halambek, & Ugarković, 2010).

  • High Hyperpolarizability and Stability : Research reveals that derivatives of 6-Chloro-2-methyl-3-nitropyridine have high hyperpolarizability and stability, indicating potential in materials science (Velraj, Soundharam, & Sridevi, 2015).

  • Potential in Therapeutics : A compound containing 6-Chloro-2-methyl-3-nitropyridine shows inhibitory potency against kinases, suggesting its potential as a therapeutic agent for diseases involving kinase inhibition (Wydra et al., 2021).

  • Chemical Reactivity and Isotopic Exchange : Studies demonstrate the chemical reactivity of substituted 2-chloropyridines, which includes 6-Chloro-2-methyl-3-nitropyridine, in isotopic exchange reactions (Gore, Hundal, & Morris, 1981).

  • Unique Intermolecular Interactions : The crystal structure of a related compound shows unique intermolecular interactions, which can be insightful for understanding the chemical behavior of 6-Chloro-2-methyl-3-nitropyridine (Ban-Oganowska et al., 2001).

  • Molecular Structure and Conformational Studies : Research on molecular structure and conformational stability provides insights into the physical and chemical properties of the compound (Karnan, Balachandran, & Murugan, 2012).

  • Comparative Studies : Comparative studies on the vibrational, conformational, and electronic structures of 6-Chloro-2-methyl-3-nitropyridine and similar compounds have been conducted to understand their stability and electronic properties (Arjunan, Saravanan, Marchewka, & Mohan, 2012).

  • Potential Anticancer Applications : Several studies suggest the potential of 6-Chloro-2-methyl-3-nitropyridine derivatives in anticancer therapy, indicating their role in inhibiting cell proliferation and mitotic index in cultured cells and mice with leukemia (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

  • Influence on Ultraviolet Absorption : Research on arylaminonitropyridines, which includes 6-Chloro-2-methyl-3-nitropyridine, shows that these compounds exhibit ultraviolet absorption bands influenced by substituents in the nitrated ring (Bell, Day, & Peters, 1967).

  • Synthetic Methods and Drug Development : Studies also focus on the synthesis of derivatives and intermediates involving 6-Chloro-2-methyl-3-nitropyridine, which are important for the development of new drugs (Long et al., 1993).

Safety And Hazards

While specific safety and hazards information for 6-Chloro-2-methyl-3-nitropyridine is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the chemical in eyes, on skin, or on clothing .

properties

IUPAC Name

6-chloro-2-methyl-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-5(9(10)11)2-3-6(7)8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSRMSJVYMITDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50291446
Record name 6-Chloro-2-methyl-3-nitropyridine
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Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-methyl-3-nitropyridine

CAS RN

22280-60-0
Record name 6-Chloro-2-methyl-3-nitropyridine
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Record name 22280-60-0
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Record name 6-Chloro-2-methyl-3-nitropyridine
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Record name 6-Chloro-2-methyl-3-nitropyridine
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Synthesis routes and methods I

Procedure details

A mixture of 2-oxo-5-nitro-6-methyl-1,2-dihydropyridine (38.95 g, 253 mmol), phosphorous oxychloride (12.3 mL, 130 mmol), and phosphorous pentachloride (27.9 g, 134 mmol) was heated at 110° C. for 2 hours, whereupon the reaction mixture was charged with an additional portion of phosphorous pentachloride and phosphorous oxychloride (9.9 g and 4.8 mL, respectively). The reaction was stirred 1 hour, then poured into ice-water (600 mL). The brown solid was filtered and washed with cold water, to give 40.88 g of the title compound (94%). MS(m/e): 173 (M+).
Quantity
38.95 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
27.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
94%

Synthesis routes and methods II

Procedure details

A mixture of 2.42 gm (15.7 mMol) 6-hydroxy-3-nitro-2-picoline, 1.0 gm phosphorus pentachloride, and 0.5 mL phosphorus oxychloride was heated at 110° C. for 2.5 hours. The reaction mixture was cooled to room temperature and then an additional 0.5 gm of phosphorus pentachloride and 0.5 mL phosphorus oxychloride were added. Heating was resumed for one hour at which point the reaction mixture poured into 100 mL of an ice/water slurry. The resultant slurry is filtered and the solid dried under vacuum to provide 2.3 gm (85%) of the desired compound as a brown solid.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
85%

Synthesis routes and methods III

Procedure details

A suspension of 6-methyl-5-nitro-1H-pyridin-2-one (Preparation 2, 3.53 g, 22.9 mmol) in phosphorous oxychloride (20 mL) was heated to 115° C. (oil bath temperature) for 3 h then allowed to cool to rt. The phosphorous oxychloride was removed in vacuo and the residue poured into iced water (100 mL). The mixture was quenched by addition of saturated sodium bicarbonate solution, then the aqueous mixture was extracted with ethyl acetate (3×100 mL). The combined organics were washed with brine, dried (MgSO4), filtered and concentrated in vacuo to furnish the title compound as a brown solid. δH (CDCl3): 2.86 (3H, s), 7.36 (1H, d, 8.59 Hz), 8.27 (1H, d, 8.32 Hz).
Quantity
3.53 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A mixture of Compound A, 2-hydroxy-3-nitro-6-methylpyridine (0.93 g, 6.05 mmol) and phosphorus pentachloride (48.9 g, 235 mmol) in toluene (10 mL) was heated at 92° C. for 16 hours and cooled to 0° C. Ice was added and the mixture was stirred and partitioned. The aqueous layer was washed with toluene and the combined organic phases were dried (magnesium sulfate), filtered and evaporated to afford 1.03 g of a 6:1 mixture of Compound B and 2-chloro-3-nitro-6-methylpyridine (100%) as a reddish brown crystalline semi-solid.
Name
Compound A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
48.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Compound B
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A roundbottom flask was charged with a solution of 6-methyl-5-nitropyridin-2-ol (1.5 g, 9.74 mmol) in phosphorus oxychloride (5 ml). To the mixture was added phosphoryl pentachloride (2.0 g, 9.59 mmol). The resulting solution was allowed to react, with stirring, for three hours while the temperature was maintained at reflux. The mixture was poured into ice water and the solids that formed were collected by filtration to afford the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
phosphoryl pentachloride
Quantity
2 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
8
Citations
B Frydman, SJ Reil, J Boned… - The Journal of Organic …, 1968 - ACS Publications
… prepared from 6-chloro-2methyl-3-nitropyridine by reduction with copper and acetic acid,16 and the nitropyridines 1 and 2 were also prepared from 6-chloro-2-methyl-3-nitropyridine by …
Number of citations: 24 pubs.acs.org
M Siddiqui, N Ullah, A Al-Betar… - MATEC Web of …, 2016 - matec-conferences.org
… The resulting slurry was filtered and the solids collected by vacuum filtration to afford the title compound 6-Chloro-2-methyl-3-nitropyridine 2 as a brown solid solid [11]. …
Number of citations: 1 www.matec-conferences.org
J Yao, C Wang, X Zhao, H Zhou… - High Performance …, 2018 - journals.sagepub.com
In order to prepare novel polyimides (PI) with high transparency and solubility in common solvents, three diamine monomers containing pyridine or methyl-substituted pyridine and …
Number of citations: 9 journals.sagepub.com
Y Guan, C Wang, D Wang, G Dang, C Chen, H Zhou… - Polymer, 2015 - Elsevier
… 4,4′-Dihydroxybiphenyl, 2,2′-dihydroxybiphenyl, 2-chloro-5-nitropyridine, 2-chloro-3-methyl-5-nitropyridine, 2-chloro-4-methyl-5-nitropyridine and 6-chloro-2-methyl-3-nitropyridine …
Number of citations: 63 www.sciencedirect.com
S Wang, S Jin, C Wang, L Li, X Zhao… - International Journal of …, 2020 - Wiley Online Library
… 6-Chloro-2-methyl-3-nitropyridine (7.5931 g, 0.044 mol) was added, and the reaction mixture was allowed to undergo the reaction for approximately 8 hours at 80C (monitored by TLC). …
Number of citations: 5 onlinelibrary.wiley.com
TK Adler, A Albert - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… The necessary 6-amino- and 6-chloro-2-methyl-3-nitropyridine were obtained by methods l3 more efficient than used by Clemo and Swan12 (Found: C, 71.0; H, 5.4; N, 23.5. Calc. for C,…
Number of citations: 9 pubs.rsc.org
L Dalton - 1983 - search.proquest.com
This thesis is concerned mainly with the continuation of an investigation into intramolecular indole β-nucleophilic substitution reactions (c, f. Scheme 1), and the study of …
Number of citations: 0 search.proquest.com
木村道也, 高野良宏 - YAKUGAKU ZASSHI, 1959 - jstage.jst.go.jp
Oxidation of 3-aminopyridine (II) with 30% hydrogen peroxide and conc. sulfuric acid, at room temperature, results in the formation of 3, 3′-azoxypyridine (III) and not the anticipated 3-…
Number of citations: 3 www.jstage.jst.go.jp

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